molecular formula C11H7F3N2O3 B2643605 1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione CAS No. 339104-08-4

1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione

Cat. No.: B2643605
CAS No.: 339104-08-4
M. Wt: 272.183
InChI Key: BWERQUCQARSPDS-UHFFFAOYSA-N
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Description

1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazolidine-2,4,5-trione core.

Preparation Methods

The synthesis of 1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with imidazolidine-2,4,5-trione under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These optimizations may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazolidine-2,4,5-trione core can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

1-{[3-(Trifluoromethyl)phenyl]methyl

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O3/c12-11(13,14)7-3-1-2-6(4-7)5-16-9(18)8(17)15-10(16)19/h1-4H,5H2,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWERQUCQARSPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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